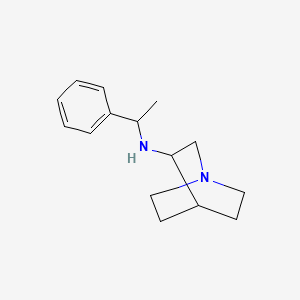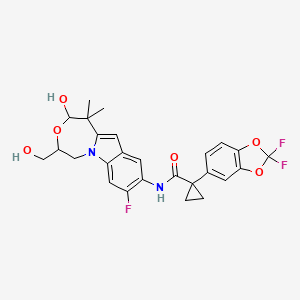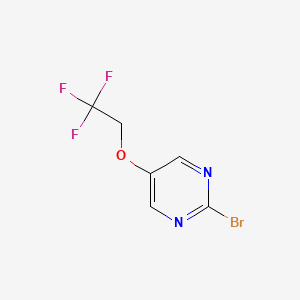
1,4-Di(1H-1,2,4-triazol-1-yl)benzene
概要
説明
1,4-Di(1H-1,2,4-triazol-1-yl)benzene is a chemical compound with the molecular formula C10H8N6. It is characterized by the presence of two 1H-1,2,4-triazol-1-yl groups attached to a benzene ring at the 1 and 4 positions. This compound is of significant interest in various fields of scientific research due to its unique structural and chemical properties .
作用機序
Target of Action
1,4-Di(1H-1,2,4-triazol-1-yl)benzene is a synthetic compound that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are models for breast and colon cancer, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation . It achieves this by inducing apoptosis, a process of programmed cell death . This leads to a reduction in the number of cancer cells, thereby inhibiting the growth of the tumor .
Biochemical Pathways
The induction of apoptosis suggests that it may involve pathways related to cell survival and death
Pharmacokinetics
Its ability to induce apoptosis in cancer cells suggests that it is able to reach its target sites in the body
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation . Some of the hybrids of this compound have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . This indicates that the compound can effectively reduce the number of cancer cells in these cell lines .
生化学分析
Cellular Effects
Some studies suggest that this compound may have potent inhibitory activities against certain cancer cell lines . For example, it has been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis
Molecular Mechanism
It is known to bind to certain biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression . The specifics of these binding interactions and their consequences at the molecular level are still being researched.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Di(1H-1,2,4-triazol-1-yl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dibromobenzene with sodium azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargyl alcohol . The reaction conditions typically include the use of a copper catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate, under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
1,4-Di(1H-1,2,4-triazol-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The triazole rings can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the triazole rings.
Coordination Reactions: The compound can form coordination complexes with metal ions, which is useful in the synthesis of metal-organic frameworks (MOFs).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Coordination Complex Formation: Metal salts such as copper sulfate or cobalt chloride are used, typically in the presence of solvents like ethanol or acetonitrile.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted triazole derivatives can be formed.
Coordination Complexes: Metal-organic frameworks with diverse structures and properties can be synthesized.
科学的研究の応用
1,4-Di(1H-1,2,4-triazol-1-yl)benzene has numerous applications in scientific research:
類似化合物との比較
Similar Compounds
1,4-Di(1H-1,2,3-triazol-1-yl)benzene: Similar structure but with 1,2,3-triazole rings instead of 1,2,4-triazole rings.
1,4-Di(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a carboxylic acid group, which can influence its reactivity and applications.
Uniqueness
1,4-Di(1H-1,2,4-triazol-1-yl)benzene is unique due to its ability to form stable coordination complexes and its potential anticancer properties. The presence of two triazole rings provides multiple sites for interaction with metal ions and biological targets, making it a versatile compound for various applications .
特性
IUPAC Name |
1-[4-(1,2,4-triazol-1-yl)phenyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c1-2-10(16-8-12-6-14-16)4-3-9(1)15-7-11-5-13-15/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHJBELAOOWIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC=N2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate](/img/structure/B3322238.png)





![tert-Butyl 2-(hydroxymethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B3322274.png)

![3-Aminobicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B3322278.png)
![(5,13-Diethyl-5-hydroxy-9-oxo-6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14(19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B3322292.png)

![Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B3322306.png)
